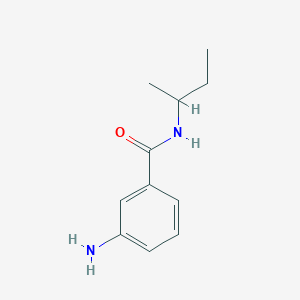

3-氨基-N-(仲丁基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

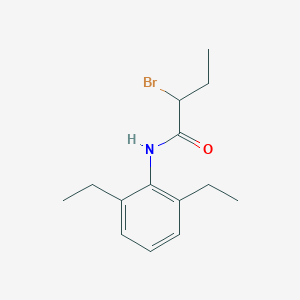

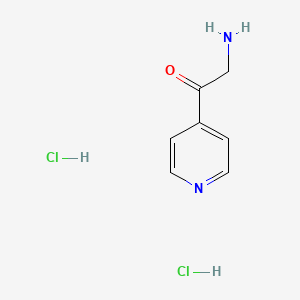

3-Amino-N-(sec-butyl)benzamide is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is an off-white powder.

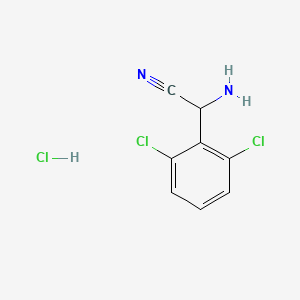

Synthesis Analysis

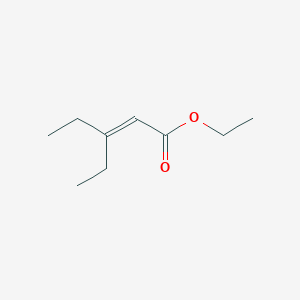

The synthesis of benzamides, including 3-Amino-N-(sec-butyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Molecular Structure Analysis

The molecular structure of 3-Amino-N-(sec-butyl)benzamide is represented by the InChI code1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) . Physical And Chemical Properties Analysis

3-Amino-N-(sec-butyl)benzamide is an off-white powder with a melting point of 87-89°C .科学研究应用

Antioxidant Activity

3-Amino-N-(sec-butyl)benzamide derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing these free radicals, they can prevent oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antibacterial Applications

The antibacterial activity of benzamide derivatives makes them valuable in the development of new antimicrobial agents. They have been tested against both gram-positive and gram-negative bacteria, showing potential as alternative treatments to combat antibiotic-resistant strains .

Drug Discovery and Development

Benzamides, including 3-Amino-N-(sec-butyl)benzamide, are significant in drug discovery. They are structural components in a variety of drugs used for treating conditions such as hypercholesterolemia, cancer, and hyperactivity. Their versatility in drug design stems from their ability to interact with various biological targets .

Agricultural Chemistry

In agriculture, benzamide derivatives can be used to synthesize compounds with herbicidal or fungicidal properties. Their application in this field contributes to the development of more effective and safer agricultural chemicals .

Material Science

The chemical properties of benzamides make them suitable for use in material science, particularly in the synthesis of polymers. They can be incorporated into plastics to enhance durability or to create specialized materials with desired properties .

Green Chemistry

3-Amino-N-(sec-butyl)benzamide derivatives can be synthesized using green chemistry principles. Methods like ultrasonic irradiation in the presence of eco-friendly catalysts minimize the environmental impact and offer a sustainable approach to producing these compounds .

安全和危害

属性

IUPAC Name |

3-amino-N-butan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTANQZBYUIEDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294418 |

Source

|

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(sec-butyl)benzamide | |

CAS RN |

81882-63-5 |

Source

|

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

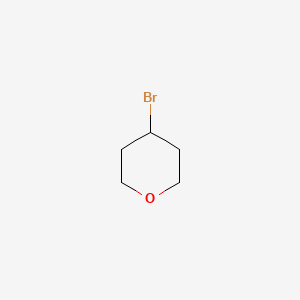

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)